Selective Carboxylesterase 2 (CE2) Inhibition Profile Differentiates N-(6-bromo-1,3-benzothiazol-2-yl)acetamide from CHEMBL3775391
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide exhibits a distinct carboxylesterase inhibition profile compared to the benzothiazole derivative CHEMBL3775391. While both compounds inhibit human carboxylesterase 2 (CE2) in the low micromolar range, the target compound demonstrates a significantly higher selectivity ratio for CE2 over carboxylesterase 1 (CE1). The IC50 for CE2 is 5.61 μM for the target compound versus 3.95 μM for the comparator [1]. Crucially, the target compound's IC50 for CE1 is 22.4 μM, whereas the comparator's is 9.13 μM [2]. This results in a CE1/CE2 selectivity ratio of approximately 4.0 for the target compound, compared to 2.3 for CHEMBL3775391.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | CE2 IC50 = 5.61 μM; CE1 IC50 = 22.4 μM |
| Comparator Or Baseline | CHEMBL3775391 (a benzothiazole derivative): CE2 IC50 = 3.95 μM; CE1 IC50 = 9.13 μM |
| Quantified Difference | Target compound exhibits ~1.7-fold lower CE2 potency but ~1.7-fold higher CE1/CE2 selectivity ratio (4.0 vs. 2.3) compared to CHEMBL3775391. |
| Conditions | Inhibition assays performed on human liver microsomes. CE2 assay used fluorescein diacetate as substrate; CE1 assay used 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole as substrate. Preincubation time was 10 minutes. |
Why This Matters
Higher selectivity for CE2 over CE1 is advantageous for researchers investigating the specific role of CE2 in prodrug activation or drug metabolism, minimizing confounding effects from CE1 inhibition.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483). Affinity Data: IC50 = 5.61E+3 nM for human CE2. View Source
- [2] BindingDB. BDBM50154554 (CHEMBL3775391). Affinity Data: IC50 = 3.95E+3 nM for human CE2 and IC50 = 9.13E+3 nM for human CE1. View Source
